molecular formula C7H12N6O B3065005 s-Triazine, 2,4-diamino-6-morpholino- CAS No. 2827-42-1

s-Triazine, 2,4-diamino-6-morpholino-

Cat. No.: B3065005
CAS No.: 2827-42-1
M. Wt: 196.21 g/mol
InChI Key: SDSUSOOLEPDQPJ-UHFFFAOYSA-N
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Description

s-Triazine, 2,4-diamino-6-morpholino- (CAS 2827-42-1) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₁₁N₅O. Structurally, it features a symmetric 1,3,5-triazine core substituted with two amino groups at positions 2 and 4 and a morpholino group at position 5. This configuration confers unique physicochemical properties, including hydrogen-bonding capability from the amino groups and enhanced solubility due to the morpholine moiety. The compound is utilized in diverse applications, such as pharmaceutical intermediates, agrochemical precursors, and coordination chemistry due to its ability to act as a polydentate ligand.

Properties

IUPAC Name

6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUSOOLEPDQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182521
Record name s-Triazine, 2,4-diamino-6-morpholino-
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Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2827-42-1
Record name 6-(4-Morpholinyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-42-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-morpholino-s-triazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENT 51014
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Record name s-Triazine, 2,4-diamino-6-morpholino-
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Record name 2,4-DIAMINO-6-MORPHOLINO-S-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHE8R61JFP
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Scientific Research Applications

Chemistry

  • Building Block for Synthesis : s-Triazine, 2,4-diamino-6-morpholino- serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules and is often employed as a ligand in coordination chemistry.
  • Reactivity : The compound undergoes nucleophilic substitution reactions due to the presence of nitrogen atoms. It can also participate in oxidation-reduction reactions and condensation reactions with aldehydes and ketones.

Biology

  • Antimicrobial Activity : Research indicates that s-Triazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that they can inhibit the growth of various bacterial strains .
  • Antiviral and Anticancer Properties : The compound has demonstrated potential as an antiviral and anticancer agent. In vitro studies revealed its efficacy against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating potent activity .

Medicine

  • Therapeutic Research : Investigations are ongoing into the use of s-Triazine, 2,4-diamino-6-morpholino- as a therapeutic agent for treating various diseases. Its ability to inhibit key enzymes involved in cell proliferation positions it as a candidate for cancer therapies .

Industry

  • Dyes and Analytical Reagents : In industrial applications, this compound is used in the production of dyes and lubricants. Its chemical properties make it valuable for developing analytical reagents that are crucial in laboratory settings.

Case Study 1: Anticancer Activity

A study published in MDPI examined the effects of s-Triazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited high cytotoxicity with IC50 values ranging from 0.20 μM to 16.32 μM across different types of cancers. These findings highlight the potential of s-Triazine compounds in developing new anticancer therapies .

Cell LineIC50 Value (μM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03

Case Study 2: Chemosterilant Activity

Research has demonstrated that s-Triazine, 2,4-diamino-6-morpholino-, when used as a chemosterilant on house flies, resulted in significant reductions in pupation rates when administered at specific concentrations in their diet. For instance, flies fed with a diet containing 0.01% of the compound showed normal egg-laying but no larvae pupation .

ConcentrationPercent HatchPercent Pupation
0.01%67%0%
0.50%14%0%

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups CAS Number References
s-Triazine, 2,4-diamino-6-morpholino- 2-NH₂, 4-NH₂, 6-morpholino Amino, morpholine 2827-42-1
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 2-NEt₂, 4-Cl, 6-morpholino Chloro, diethylamine, morpholine Not Provided
Anilazine (2,4-dichloro-6-(o-chloroanilino)-s-triazine) 2-Cl, 4-Cl, 6-(o-chloroaniline) Chloro, aniline 101-05-3
2,4-Bis(dimethylamino)-6-morpholino-s-triazine 2-NMe₂, 4-NMe₂, 6-morpholino Dimethylamino, morpholine 16269-02-6
2,4-Bismorpholino-6-stearylamino-1,3,5-triazine 2-morpholino, 4-morpholino, 6-stearylamino Morpholine, stearylamine Not Provided

Key Observations :

  • Amino vs. Chloro groups in Anilazine increase electrophilicity, making it a potent fungicide.
  • Morpholino Substitution: The morpholino group at position 6 improves aqueous solubility compared to alkylamine or aniline substituents. For example, 2,4-bis(dimethylamino)-6-morpholino-s-triazine exhibits a solubility of 0.3288 g/L at 25°C, attributed to the morpholine’s oxygen atom.
  • Bismorpholino Derivatives: Compounds like 2,4-bismorpholino-6-stearylamino-1,3,5-triazine (MW 518.78) combine lipophilic (stearylamino) and hydrophilic (morpholino) groups, enabling applications in surfactants or drug delivery systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property s-Triazine, 2,4-diamino-6-morpholino- Anilazine 2,4-Bis(dimethylamino)-6-morpholino-s-triazine
Molecular Weight (g/mol) 197.21 275.53 252.32
Solubility in Water Moderate (predicted) Low (0.003–0.01 g/L) 0.3288 g/L at 25°C
LogP (Partition Coefficient) ~1.2 (estimated) 3.5–4.0 ~2.8
Melting Point (°C) Not Reported 159–161 Not Reported
Toxicity (Acute) Low (predicted) High (LC50 Fish: 0.05–0.1 mg/L) Not Reported

Analysis :

  • Solubility: The target compound’s diamino groups likely enhance water solubility compared to Anilazine’s hydrophobic chloro-aniline substituents. However, it is less soluble than dimethylamino analogs due to reduced steric hindrance.

Key Findings :

  • Pharmaceutical Utility: The target compound’s diamino groups facilitate its use in synthesizing urea-linked derivatives (e.g., 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid), highlighting its role in kinase inhibitor development.
  • Agrochemical Use: Anilazine’s dichloro groups enable covalent binding to fungal enzymes, whereas the target compound’s amino groups are less reactive toward biological targets.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,4-diamino-6-morpholino-s-triazine with high purity?

  • Methodology :

  • Use nucleophilic substitution reactions under inert conditions (e.g., THF solvent, triethylamine as a base) to introduce morpholino and p-tolyl groups to the triazine core .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography to minimize byproducts .
  • Optimize stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazine precursor to morpholine derivatives) to enhance yield .

Q. How can researchers characterize the crystal structure and stability of this compound?

  • Methodology :

  • Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve atomic positions and confirm stereochemistry .
  • Assess thermal stability via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Use FT-IR and XPS to validate functional groups (e.g., triazine ring integrity, morpholino C-O-C bonds) .

Q. What are the key considerations for evaluating hydrolysis kinetics under varying pH conditions?

  • Methodology :

  • Conduct kinetic studies in buffered solutions (pH 1–13) at controlled temperatures (e.g., 25–60°C) to track triazine ring degradation .
  • Monitor hydrolysis products via HPLC or LC-MS and correlate degradation rates with pH-dependent nucleophilic attack mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,4-diamino-6-morpholino-s-triazine in catalytic or biological systems?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distributions on the triazine ring, identifying reactive sites for nucleophilic/electrophilic interactions .
  • Use molecular docking simulations to assess binding affinities with biological targets (e.g., enzymes inhibited in antitumor studies) and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. allergenic effects)?

  • Methodology :

  • Compare substituent effects: The morpholino group may enhance solubility and target specificity, while chloro-substituents (as in Dyrene) correlate with allergenic responses .
  • Validate bioactivity across cell lines or animal models with controlled metabolic pathways (e.g., cytochrome P450 activity) to isolate mechanism-specific effects .

Q. How can adsorption studies using s-triazine derivatives inform materials science applications?

  • Methodology :

  • Synthesize triazine-based polymers (e.g., DiS-COP) and analyze dye adsorption via XPS to identify interactions between triazine nitrogen and aromatic pollutants .
  • Compare adsorption capacities with structurally similar triazines (e.g., melamine derivatives) to optimize pore size and surface functionalization .

Q. What advanced techniques elucidate reaction pathways for oxidation/reduction of this compound?

  • Methodology :

  • Use cyclic voltammetry (CV) to determine redox potentials and identify intermediates in aqueous/organic media .
  • Pair with in-situ Raman spectroscopy to track bond rearrangements during oxidation (e.g., morpholino group transformation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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s-Triazine, 2,4-diamino-6-morpholino-
Reactant of Route 2
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